molecular formula C5H10ClNO2 B2614836 Methyl 2-aminobut-3-enoate hydrochloride CAS No. 160796-90-7

Methyl 2-aminobut-3-enoate hydrochloride

Cat. No.: B2614836
CAS No.: 160796-90-7
M. Wt: 151.59
InChI Key: LZWJKVMDMFPIAZ-UHFFFAOYSA-N
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Description

Methyl 2-aminobut-3-enoate hydrochloride is an α,β-unsaturated ester featuring an amino group at the C2 position and a hydrochloride salt.

Properties

IUPAC Name

methyl 2-aminobut-3-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-3-4(6)5(7)8-2;/h3-4H,1,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWJKVMDMFPIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160796-90-7
Record name methyl 2-aminobut-3-enoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminobut-3-enoate hydrochloride can be synthesized through the reaction of acetoacetates with aqueous ammonia . The general procedure involves dissolving acetoacetates in ethanol and reacting with ammonium acetate at room temperature for an extended period. The reaction mixture is then treated with dichloromethane and ammonium hydroxide, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobut-3-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-aminobut-3-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural and synthetic attributes of Methyl 2-aminobut-3-enoate hydrochloride with analogs from the evidence:

Compound Name Key Structural Features Synthesis Conditions Reactivity Profile Reference
This compound NH₂ at C2, α,β-unsaturated ester, HCl salt Not explicitly described Potential cyclization, Michael addition
Methyl 2-benzoylamino-3-arylaminobut-2-enoate Benzoylamino at C2, aryl group at C3 Reflux with PTSA in benzene Forms oxazoloquinolines/imidazoles
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Branched alkyl, methylamino, HCl salt HCl/dioxane, room temperature Intermediate in drug synthesis
Tapentadol hydrochloride Complex opioid structure with HCl salt Multi-step synthesis Analgesic activity
Key Observations:
  • Amino Group Substitution: Unlike Methyl 2-benzoylamino-3-arylaminobut-2-enoates , the target compound lacks aromatic or benzoyl substituents, simplifying its reactivity toward cyclization without competing steric effects.
  • Salt Formation : The hydrochloride salt enhances water solubility compared to neutral esters, as seen in Tapentadol hydrochloride and other drug candidates.
  • Synthetic Flexibility: The absence of bulky groups (e.g., dimethyl or benzoyl) in this compound may facilitate faster reaction kinetics in nucleophilic additions compared to branched analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl .

Analytical Characterization

While NMR data for this compound are unavailable, related compounds provide benchmarks:

  • Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl: Shows a broad singlet at δ 9.00 ppm (DMSO-d6) for the NH group, indicative of hydrogen bonding . Similar shifts are expected for the target compound’s amino proton.
  • Tapentadol hydrochloride : Characteristic aromatic and aliphatic proton signals in its NMR spectrum contrast with the simpler spectrum expected for the target compound.

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